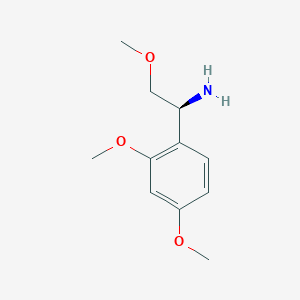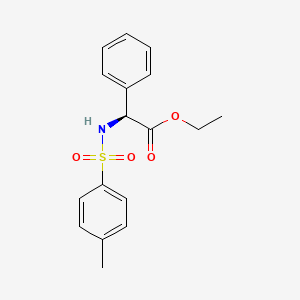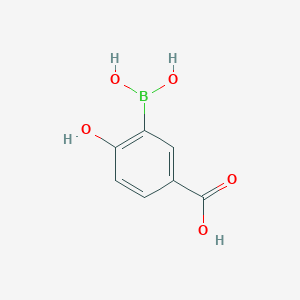
(S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chloro group at the 6th position, a methoxyethyl group at the 4th position, and an amine group at the 3rd position on the naphthyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine typically involves multi-step organic reactions. One common approach is to start with a naphthyridine precursor, which undergoes chlorination to introduce the chloro group at the 6th position. The methoxyethyl group can be introduced through an alkylation reaction, and the amine group is typically introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridines.
Applications De Recherche Scientifique
(S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine: Lacks the (S)-configuration, which may affect its biological activity.
6-Chloro-4-(1-hydroxyethyl)-1,5-naphthyridin-3-amine: Contains a hydroxyethyl group instead of a methoxyethyl group, leading to different chemical properties.
6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-ol: Contains a hydroxyl group at the 3rd position instead of an amine group.
Uniqueness
The (S)-configuration of (S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine imparts unique stereochemical properties that can influence its interaction with biological targets. This stereochemistry can result in higher selectivity and potency compared to its racemic or other stereoisomeric forms.
Propriétés
Formule moléculaire |
C11H12ClN3O |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
6-chloro-4-[(1S)-1-methoxyethyl]-1,5-naphthyridin-3-amine |
InChI |
InChI=1S/C11H12ClN3O/c1-6(16-2)10-7(13)5-14-8-3-4-9(12)15-11(8)10/h3-6H,13H2,1-2H3/t6-/m0/s1 |
Clé InChI |
INXYSLHXGVMYJW-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=C2C(=NC=C1N)C=CC(=N2)Cl)OC |
SMILES canonique |
CC(C1=C2C(=NC=C1N)C=CC(=N2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)

![N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide](/img/structure/B12960475.png)


